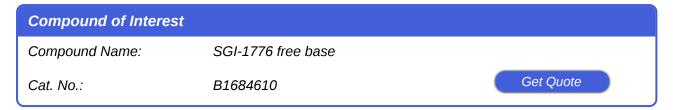




Application Notes and Protocols: SGI-1776 Free Base in Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction: SGI-1776 is a potent, ATP-competitive small molecule inhibitor targeting Pim serine/threonine kinases and the FMS-like tyrosine kinase 3 (FLT3).[1] As a pan-Pim inhibitor, it is active against all three isoforms: Pim-1, Pim-2, and Pim-3.[2][3][4] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[2][3][5] SGI-1776 also potently inhibits FLT3, a receptor tyrosine kinase frequently mutated in AML.[1][2] The dual inhibition of Pim and FLT3 pathways makes SGI-1776 a valuable tool for cancer research and drug development. These notes provide detailed information on its solubility, mechanism of action, and protocols for its use in cell culture.

Quantitative Data Summary

This section provides key quantitative data for **SGI-1776 free base**, including its solubility in Dimethyl Sulfoxide (DMSO) and its inhibitory concentrations against target kinases.

Table 1: Physicochemical Properties and Solubility



Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₂ F ₃ N ₅ O	[6][7]
Molecular Weight	405.42 g/mol	[6][7]
Solubility in DMSO	81 mg/mL (199.79 mM)	[1]
	10 mg/mL	[7]
Solubility in Ethanol	81 mg/mL	[1]
Solubility in Water	Insoluble	[1]

Note: Conflicting solubility data exists for DMSO. Researchers should perform initial solubility tests. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Table 2: In Vitro Inhibitory Activity (IC50)

Target Kinase	IC50 Value	Source(s)
Pim-1	7 nM	[1][2][7]
Pim-2	363 nM	[1][2][7]
Pim-3	69 nM	[1][2][7]
FLT3	44 nM	[1][2][7]

| Haspin | 34 nM |[7] |

Mechanism of Action and Signaling Pathways

SGI-1776 exerts its cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

1. Pim Kinase Inhibition: Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway.[8][9] Once expressed, they act as constitutively active kinases that phosphorylate a wide range of substrates to promote cell cycle progression and inhibit apoptosis. SGI-1776 blocks these functions, leading to decreased

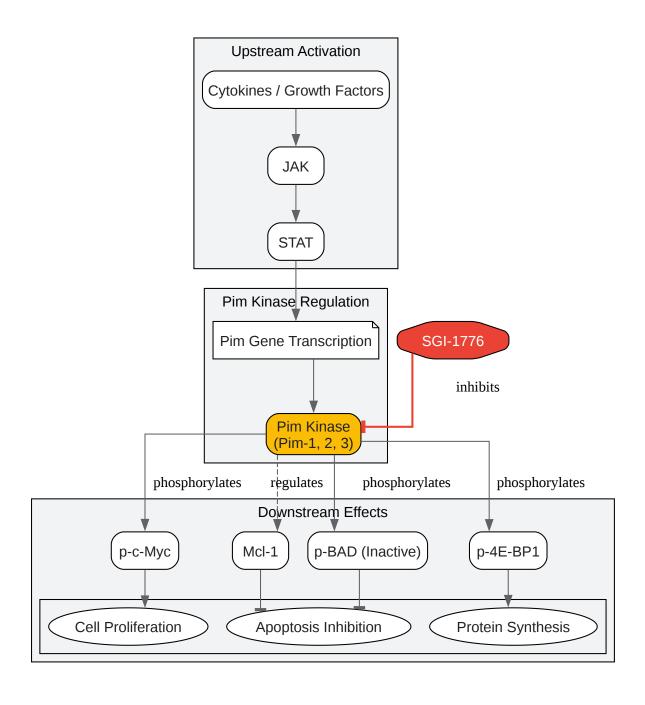






phosphorylation of targets like BAD (promoting apoptosis) and 4E-BP1 (inhibiting protein synthesis), and a reduction in c-Myc levels.[2][3] A key mechanism of SGI-1776-induced apoptosis is the significant reduction of the anti-apoptotic protein McI-1.[2][3]



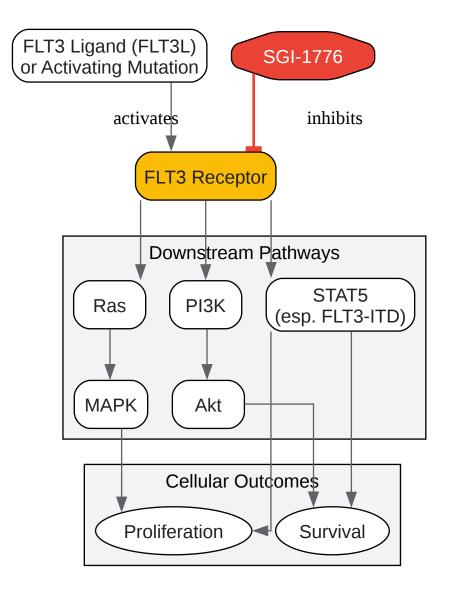


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Diagram 1: Pim Kinase Signaling Pathway Inhibition by SGI-1776.



2. FLT3 Kinase Inhibition: FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FLT3L), dimerizes and auto-phosphorylates, activating downstream pro-survival pathways including PI3K/Akt and Ras/MAPK.[10][11][12] Activating mutations, such as internal tandem duplications (FLT3-ITD), cause constitutive kinase activity and are common drivers in AML.[13] SGI-1776 directly inhibits this kinase activity, blocking downstream signaling and promoting apoptosis in FLT3-driven cancer cells.



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Diagram 2: FLT3 Signaling Pathway Inhibition by SGI-1776.

Experimental Protocols

1. Preparation of SGI-1776 Stock Solution



Objective: To prepare a high-concentration stock solution of **SGI-1776 free base** in DMSO for use in cell culture experiments.

Materials:

- SGI-1776 free base powder (MW: 405.42 g/mol)
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials

Procedure:

- Calculation: To prepare a 10 mM stock solution, weigh out 4.05 mg of SGI-1776 free base powder.
 - Calculation: 10 mmol/L * 1 L/1000 mL * 405.42 g/mol * 1000 mg/g = 4.05 mg/mL
- Dissolution: Add 1 mL of sterile DMSO to the 4.05 mg of SGI-1776 powder in a sterile tube.
- Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. The solution should be clear.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 μL) in sterile cryovials. Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[2][14]
- 2. General Protocol for Cell Treatment

Objective: To treat cultured cells with SGI-1776 to assess its biological effects.

Materials:

- Cultured cells (e.g., MV-4-11 or MOLM-13 AML cell lines)[2]
- Complete cell culture medium (e.g., IMDM + 10% FBS)[1]
- SGI-1776 stock solution (e.g., 10 mM in DMSO)

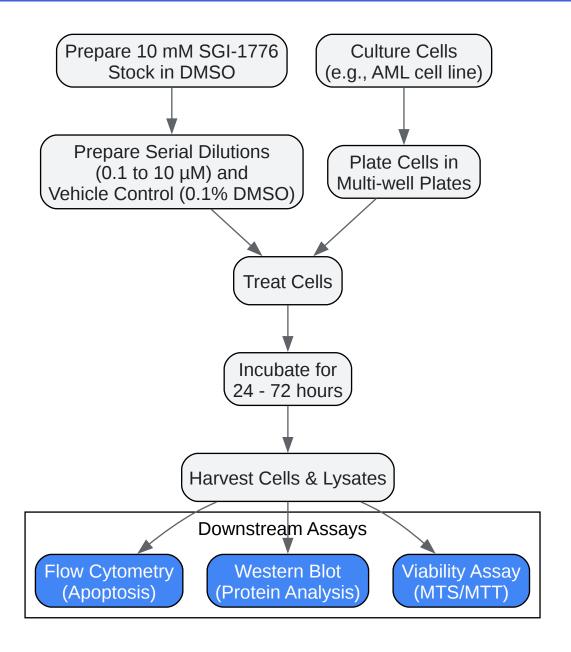


- Vehicle control (sterile DMSO)
- Multi-well cell culture plates

Procedure:

- Cell Plating: Seed cells in a multi-well plate at a density appropriate for the assay endpoint and duration (e.g., 0.5 x 10⁶ cells/mL). Allow cells to adhere or stabilize for several hours or overnight.
- Preparation of Working Solutions:
 - Prepare serial dilutions of the SGI-1776 stock solution in complete culture medium to achieve the final desired concentrations.
 - Typical final concentrations for in vitro assays range from 0.1 μM to 10 μM.[2][14][15]
 - Important: Prepare a vehicle control using the same volume of DMSO that is present in the highest concentration of SGI-1776. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity.[14]
- Cell Treatment: Add the prepared SGI-1776 working solutions or the vehicle control to the appropriate wells.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1][2]
- Downstream Analysis: Following incubation, harvest the cells for analysis using methods such as:
 - Apoptosis Assay: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
 [2][15]
 - Immunoblotting: Analyze protein levels and phosphorylation status of key targets like
 PARP, Mcl-1, phospho-c-Myc, and phospho-4E-BP1.[2][3]
 - Cell Viability/Proliferation Assay: Use MTS, MTT, or cell counting methods.





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Diagram 3: General Experimental Workflow for SGI-1776 Cell Treatment.

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Methodological & Application





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